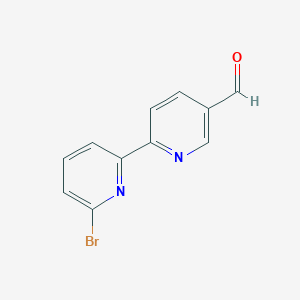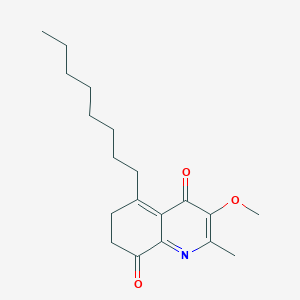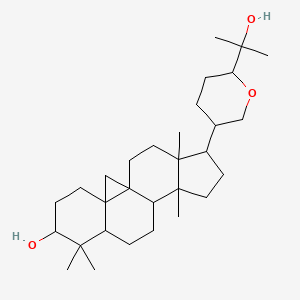![molecular formula C30H56BF4P2Rh- B12321301 (1Z,5Z)-cycloocta-1,5-diene;1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate](/img/structure/B12321301.png)
(1Z,5Z)-cycloocta-1,5-diene;1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (1Z,5Z)-cicloocta-1,5-dieno;1-[2-[2,5-di(propan-2-il)fosfolan-1-il]etil]-2,5-di(propan-2-il)fosfolano;rodio;tetrafluoroborato es un complejo organometálico. Consiste en un centro de rodio coordinado con un ligando ciclooctadieno y un ligando fosfolano, con tetrafluoroborato como contraión.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1Z,5Z)-cicloocta-1,5-dieno;1-[2-[2,5-di(propan-2-il)fosfolan-1-il]etil]-2,5-di(propan-2-il)fosfolano;rodio;tetrafluoroborato típicamente involucra la reacción de precursores de rodio con ligandos ciclooctadieno y fosfolano en condiciones controladas. La reacción generalmente se lleva a cabo en una atmósfera inerte para evitar la oxidación del centro de rodio. El contraión tetrafluoroborato se introduce mediante el uso de ácido tetrafluorobórico o una sal de tetrafluoroborato.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso incluiría pasos rigurosos de purificación para garantizar la alta pureza del producto final. Las técnicas como la cristalización, la filtración y la cromatografía pueden emplearse para lograrlo.
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El centro de rodio puede oxidarse en condiciones específicas, lo que lleva a la formación de especies de mayor estado de oxidación.
Reducción: El compuesto puede reducirse a especies de menor estado de oxidación, a menudo utilizando agentes reductores como el gas hidrógeno o los hidruros.
Sustitución: Las reacciones de sustitución de ligandos pueden ocurrir, donde los ligandos ciclooctadieno o fosfolano son reemplazados por otros ligandos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen oxígeno, peróxidos y halógenos.
Reducción: Los agentes reductores como el gas hidrógeno, el borohidruro de sodio o el hidruro de litio y aluminio se utilizan comúnmente.
Sustitución: El intercambio de ligandos puede verse facilitado mediante el uso de ligandos en exceso o mediante la aplicación de calor.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir especies de rodio(III), mientras que la reducción puede producir especies de rodio(I). Las reacciones de sustitución pueden dar lugar a la formación de nuevos complejos de rodio con diferentes ligandos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como catalizador en varias reacciones orgánicas, incluida la hidrogenación, la hidroformilación y las reacciones de acoplamiento cruzado. Su capacidad para facilitar estas reacciones con alta eficiencia lo hace valioso en la química sintética.
Biología y medicina
Si bien sus aplicaciones directas en biología y medicina son limitadas, las propiedades catalíticas del compuesto pueden utilizarse en la síntesis de moléculas biológicamente activas y productos farmacéuticos.
Industria
En el sector industrial, el compuesto se emplea en procesos que requieren una catálisis eficiente y selectiva. Su uso en la producción de productos químicos finos y materiales especiales es particularmente notable.
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos involucra la coordinación del centro de rodio con los sustratos, facilitando su transformación a través de varios ciclos catalíticos. Los objetivos moleculares incluyen hidrocarburos insaturados, que sufren hidrogenación u otras transformaciones. Las vías involucradas a menudo incluyen pasos de adición oxidativa, inserción migratoria y eliminación reductiva.
Comparación Con Compuestos Similares
Compuestos similares
Complejos de rodio ciclooctadieno: Estos compuestos comparten el ligando ciclooctadieno pero pueden tener diferentes ligandos de fosfina o fosfolano.
Complejos de rodio fosfina: Estos complejos tienen ligandos de fosfina en lugar de ligandos de fosfolano.
Singularidad
La singularidad de (1Z,5Z)-cicloocta-1,5-dieno;1-[2-[2,5-di(propan-2-il)fosfolan-1-il]etil]-2,5-di(propan-2-il)fosfolano;rodio;tetrafluoroborato radica en su combinación específica de ligandos, que imparte propiedades catalíticas distintas. La presencia de ambos ligandos ciclooctadieno y fosfolano permite una reactividad y selectividad únicas en los procesos catalíticos.
Este artículo detallado proporciona una descripción general completa del compuesto, que abarca su preparación, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Propiedades
Fórmula molecular |
C30H56BF4P2Rh- |
|---|---|
Peso molecular |
668.4 g/mol |
Nombre IUPAC |
(1Z,5Z)-cycloocta-1,5-diene;1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C22H44P2.C8H12.BF4.Rh/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h15-22H,9-14H2,1-8H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;; |
Clave InChI |
NRQFPKPBTSPMQF-ONEVTFJLSA-N |
SMILES isomérico |
[B-](F)(F)(F)F.CC(C1P(C(CC1)C(C)C)CCP2C(CCC2C(C)C)C(C)C)C.C1/C=C\CC/C=C\C1.[Rh] |
SMILES canónico |
[B-](F)(F)(F)F.CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III)](/img/structure/B12321225.png)
![3,3,8,8,11a-Pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine](/img/structure/B12321231.png)
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12321232.png)


![(9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (E)-2-methylbut-2-enoate](/img/structure/B12321246.png)

![9,9a-Dihydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione](/img/structure/B12321270.png)
![7-prop-1-en-2-yl-6,11,19-trioxapentacyclo[10.8.0.02,10.05,9.013,18]icosa-2(10),3,5(9),13(18),14,16-hexaen-16-ol](/img/structure/B12321280.png)
![Sodium;3,5-dihydroxy-7-[6-hydroxy-8-(3-hydroxy-2-methylbutanoyl)oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12321281.png)

![6-(Furan-3-yl)-9,17-dihydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B12321293.png)

![(11-Acetyloxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl) acetate](/img/structure/B12321299.png)
